molecular formula C17H26N2O B8138806 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane

Cat. No.: B8138806
M. Wt: 274.4 g/mol
InChI Key: LTJVTBLLMNHLAC-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspiro undecane and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the methoxybenzyl group. One common approach is to start with a suitable diazaspiro[5.5]undecane precursor, which can be synthesized through a series of cyclization reactions. The methoxybenzyl group is then introduced via nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The diazaspiro core can be reduced under suitable conditions to form different spirocyclic amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the diazaspiro core can produce various spirocyclic amines .

Scientific Research Applications

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The methoxybenzyl group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxybenzyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of both a diazaspiro core and a methoxybenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-3,9-diazaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-20-16-4-2-3-15(13-16)14-19-11-7-17(8-12-19)5-9-18-10-6-17/h2-4,13,18H,5-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJVTBLLMNHLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC3(CCNCC3)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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